molecular formula C14H19NO5 B2544860 N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1914354-95-2

N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2544860
CAS No.: 1914354-95-2
M. Wt: 281.308
InChI Key: ZAUYJNJNBRPDAS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-derived carboxamide featuring a branched alkyl chain with hydroxyl and methoxy substituents. This structural motif is characteristic of compounds designed for enhanced solubility and bioactivity, as oxygen-containing groups (hydroxy, methoxy) improve hydrogen bonding and metabolic stability .

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(17,5-6-18-2)8-15-13(16)10-3-4-11-12(7-10)20-9-19-11/h3-4,7,17H,5-6,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYJNJNBRPDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a series of reactions involving phenol derivatives and methylene dioxy compounds

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 2: Comparative Pharmacological Data

Compound Name Bioactivity (IC₅₀/EC₅₀) Metabolic Stability Toxicity Profile Reference IDs
Target Compound Not reported Predicted: Moderate (hydroxy/methoxy) Not reported -
S807 EC₅₀ ≈ 1 ppm (umami) Rapid oxidation in liver microsomes GRAS (FEMA-approved)
IIc α-Amylase inhibition Stable in plasma; in vivo hypoglycemic Low acute toxicity
IId 26.59–65.16 µM Not reported Selective cytotoxicity
BNBC In vivo tumor regression Not reported Well-tolerated in mice

Key Structural Determinants of Activity

Alkyl vs. Aromatic Substituents: S807’s heptan-4-yl chain confers lipophilicity, enhancing flavor receptor binding , whereas aromatic substituents (e.g., trifluoromethyl in IIc) improve enzyme inhibition via hydrophobic and electronic effects . The target compound’s branched hydroxy/methoxy alkyl chain may balance solubility and membrane permeability, akin to [131I]I-BA52’s diethylaminoethyl group for melanin targeting .

Electron-Withdrawing Groups :

  • Bromo (BNBC) and iodo ([131I]I-BA52) substituents enhance electrophilic interactions, critical for DNA damage or melanin binding .
  • Trifluoromethyl groups (IIc) improve metabolic stability and receptor affinity .

Metabolic and Toxicological Comparisons

  • IIc and IId : Demonstrated in vivo safety in diabetic and cancer models, respectively .
  • BNBC : Well-tolerated in mice at antitumor doses .
  • Target Compound : Likely undergoes Phase I/II metabolism due to hydroxy/methoxy groups, but empirical data are needed.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole core structure, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions starting from phenolic derivatives. Key steps include:

  • Formation of the benzo[d][1,3]dioxole core through reactions involving methylene dioxy compounds.
  • Substitution reactions to introduce the carboxamide and hydroxy groups.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results demonstrated:

  • IC50 Values : The compound showed promising IC50 values lower than those of standard chemotherapeutic agents like doxorubicin in certain cell lines.
Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These findings suggest that the compound may effectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells (IC50 > 150 µM) .

The mechanism by which this compound exerts its effects involves:

  • EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by annexin V-FITC assays and analysis of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against specific bacterial strains, although further research is needed to quantify this effect and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : In various experiments, derivatives of benzo[d][1,3]dioxole were synthesized and tested for their cytotoxic effects on tumor cells. Many derivatives displayed significant antiproliferative activity compared to established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential as a therapeutic agent .

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